molecular formula C10H16O2 B1210678 5-Exo-Hydroxycamphor

5-Exo-Hydroxycamphor

Cat. No.: B1210678
M. Wt: 168.23 g/mol
InChI Key: DJQYBVLXBVJHMU-PJKMHFRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Exo-Hydroxycamphor: is a bicyclic monoterpenoid compound. It is a derivative of camphor, which is widely known for its aromatic properties and use in medicinal applications. The compound is characterized by the presence of a hydroxyl group at the exo position of the camphor skeleton, making it a secondary alcohol. This structural modification imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

5-Exo-Hydroxycamphor can be synthesized through the hydroxylation of camphor. The most common method involves the use of cytochrome P450 enzymes, specifically camphor 5-monooxygenase, which catalyzes the hydroxylation of camphor at the exo position. The reaction typically requires the presence of oxygen and reduced putidaredoxin as cofactors .

Industrial Production Methods:

Industrial production of this compound is not widely documented. the enzymatic hydroxylation method using cytochrome P450 enzymes can be scaled up for industrial applications. This method is advantageous due to its specificity and efficiency in producing the desired hydroxylated product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Exo-Hydroxycamphor can undergo further oxidation to form 5-ketocamphor.

    Reduction: Under conditions of low oxygen, this compound can be reduced to borneol.

Common Reagents and Conditions:

    Oxidation: NAD+, this compound dehydrogenase

    Reduction: meta-chloroperbenzoic acid, cumene hydroperoxide

Major Products:

    Oxidation: 5-ketocamphor

    Reduction: Borneol

Scientific Research Applications

5-Exo-Hydroxycamphor has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Exo-Hydroxycamphor primarily involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of the enzyme, where it undergoes hydroxylation. The catalytic cycle involves the reduction of dioxygen (O2) to water, coupled with the oxidation of camphor to this compound . The key intermediate in this cycle is the iron-oxo species (Fe(IV)=O), which is highly reactive and facilitates the hydroxylation reaction.

Comparison with Similar Compounds

    Camphor: The parent compound from which 5-Exo-Hydroxycamphor is derived.

    Borneol: A reduction product of this compound.

    5-Ketocamphor: An oxidation product of this compound.

Uniqueness of this compound:

This compound is unique due to its specific hydroxylation at the exo position, which imparts distinct chemical and biological properties. Its interactions with cytochrome P450 enzymes and its role in microbial metabolism make it a valuable compound for research in enzymology and biochemistry.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(1R,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7+,10-/m0/s1

InChI Key

DJQYBVLXBVJHMU-PJKMHFRUSA-N

SMILES

CC1(C2CC(=O)C1(CC2O)C)C

Isomeric SMILES

C[C@@]12C[C@H]([C@@H](C1(C)C)CC2=O)O

Canonical SMILES

CC1(C2CC(=O)C1(CC2O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Exo-Hydroxycamphor
Reactant of Route 2
5-Exo-Hydroxycamphor
Reactant of Route 3
5-Exo-Hydroxycamphor
Reactant of Route 4
5-Exo-Hydroxycamphor
Reactant of Route 5
5-Exo-Hydroxycamphor
Reactant of Route 6
5-Exo-Hydroxycamphor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.